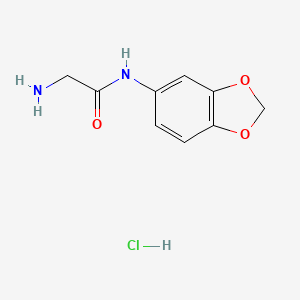

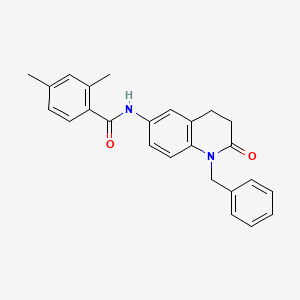

2-oxo-2-phenylethyl (2E)-3-(3-nitrophenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-phenylethyl (2E)-3-(3-nitrophenyl)prop-2-enoate, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB has been found to have a variety of applications in different fields of study, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research has highlighted the significance of nontraditional interactions such as N⋯π and O⋯π in the crystal packing of compounds similar to "2-oxo-2-phenylethyl (2E)-3-(3-nitrophenyl)prop-2-enoate" (Zhang, Wu, & Zhang, 2011). These interactions, rather than direct hydrogen bonding, play a crucial role in the molecular assembly and stabilization of such compounds.

Synthesis and Chemical Properties

The influence of water on the formation of O2-reactive divalent metal enolate complexes relevant to acireductone dioxygenases has been investigated. Conditions that minimize ester formation from enolate precursors like "2-oxo-2-phenylethylbenzoate" have been studied for their relevance in synthetic chemistry and biochemistry (Grubel, Ingle, Fuller, Arif, & Berreau, 2011).

Synthetic Methodologies

A study on the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate demonstrates advanced synthetic methodologies that provide insights into reaction mechanisms and selectivity (Meng, Zhu, & Zhang, 2008).

Crystal Structures and Quantum Chemical Exploration

The study of intramolecular resonance-assisted N–H⋅⋅⋅O=C hydrogen bond and weak noncovalent interactions in asymmetrical geminal amido-esters, including compounds structurally related to "2-oxo-2-phenylethyl (2E)-3-(3-nitrophenyl)prop-2-enoate," provides insights into the importance of such interactions in molecular stability and reactivity (Venkatesan, Thamotharan, Percino, & Ilangovan, 2021).

Magnetic Properties and Molecular Engineering

Research into the synthesis and magnetic properties of stable radical derivatives carrying a phenylacetylene unit, including nitronyl nitroxide and verdazyl derivatives, contributes to the development of new materials with potential applications in molecular electronics and spintronics (Miyashiro, Ishii, Miura, & Yoshioka, 2018).

properties

IUPAC Name |

phenacyl (E)-3-(3-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-16(14-6-2-1-3-7-14)12-23-17(20)10-9-13-5-4-8-15(11-13)18(21)22/h1-11H,12H2/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWFEIFDFQEWGI-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816354 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2739103.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2739106.png)

![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2739108.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride](/img/structure/B2739109.png)

![7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2739110.png)

![N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2739117.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2739120.png)